2-(Phenylethynyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Material Science:

The presence of the ethynyl group (C≡C) and the aldehyde functional group (CHO) in 2-(Phenylethynyl)benzaldehyde makes it an interesting building block for organic synthesis. The ethynyl group can participate in various coupling reactions to create complex organic molecules with potential applications in material science. For instance, it could be a precursor for the synthesis of conjugated polymers, which are a class of materials with unique electrical and optical properties [].

- Origin: There's limited information available regarding the natural occurrence of 2-(Phenylethynyl)benzaldehyde. It's likely a synthetic compound prepared for research purposes [].

- Significance: Research on 2-(Phenylethynyl)benzaldehyde is scarce. However, its structure suggests potential applications in organic synthesis as a building block for more complex molecules or as a precursor in the development of new functional materials [].

Molecular Structure Analysis

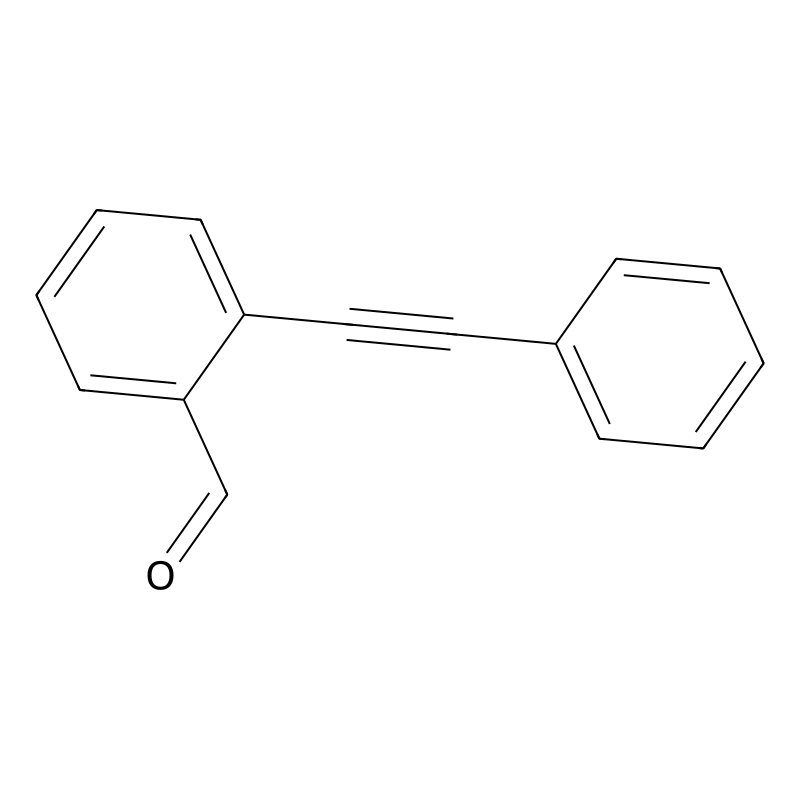

2-(Phenylethynyl)benzaldehyde has the molecular formula C15H10O. Its key structural features include:

- A benzene ring (phenyl group) attached at the second position of a benzaldehyde moiety (benzaldehyde is benzene with an aldehyde group -CHO).

- A triple bond (ethynyl group) linking the phenyl group to the benzene ring.

This combination of aromatic rings and a reactive triple bond might be of interest for further studies on reactivity and potential applications in organic chemistry [].

Chemical Reactions Analysis

- Sonogashira coupling: This reaction allows the ethynyl group to couple with various aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds [].

- Aldol condensation: The aldehyde group can participate in aldol condensation reactions with other carbonyl compounds to form more complex molecules.

Physical And Chemical Properties Analysis

- Physical state: Likely a colorless to light yellow solid or liquid at room temperature [].

- Melting and boiling points: Expected to be in the range of 100-200°C for melting point and above 250°C for boiling point based on similar aromatic compounds [].

- Solubility: Slightly soluble in water due to the nonpolar nature of the aromatic rings, but likely soluble in organic solvents like dichloromethane, acetone, or ethanol [].

Currently, there's no documented research on the mechanism of action of 2-(Phenylethynyl)benzaldehyde in any biological system.

- Wearing gloves and safety glasses when handling the compound.

- Working in a well-ventilated fume hood.

- Avoiding contact with skin and eyes.

- Kabachnik–Fields Reaction: This three-component reaction involves the condensation of 2-(phenylethynyl)benzaldehyde with aniline and dialkyl phosphites, yielding α-aminophosphonates and other derivatives in high yields under mild conditions .

- Photolytic Reactions: The compound can react with iron pentacarbonyl under photochemical conditions, leading to the formation of indenone and chelated iron complexes .

- Benzannulation: A metal-free benzannulation reaction has been reported where 2-(phenylethynyl)benzaldehyde reacts with alkynes in the presence of Brønsted acids, showcasing its reactivity in forming complex aromatic structures .

The biological activity of 2-(phenylethynyl)benzaldehyde has been explored, particularly in the context of its role in redox reactions. Its interactions may influence various biochemical pathways, although specific pharmacological effects require further investigation. Preliminary studies suggest potential applications in medicinal chemistry due to its reactive functional groups.

Several synthesis methods for 2-(phenylethynyl)benzaldehyde have been documented:

- Direct Synthesis: The compound can be synthesized through the Sonogashira coupling of phenylacetylene with benzaldehyde derivatives.

- Multicomponent Reactions: Recent studies have highlighted the efficiency of multicomponent reactions involving this compound, allowing for the generation of diverse products from simple starting materials .

- Photochemical Methods: Photochemical approaches using metal carbonyls have also been employed to synthesize derivatives of 2-(phenylethynyl)benzaldehyde, expanding its synthetic utility .

2-(Phenylethynyl)benzaldehyde finds applications across various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: Its unique properties make it suitable for developing materials with specific optical or electronic characteristics.

- Biochemical Research: The compound is utilized in studies focusing on redox chemistry and enzyme interactions, contributing to our understanding of biochemical processes .

Several compounds share structural similarities with 2-(phenylethynyl)benzaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Phenylethynyl)ethanone | Ketone | Contains a carbonyl group instead of an aldehyde. |

| 4-(Phenylethynyl)aniline | Aniline derivative | Incorporates an amine functional group. |

| 3-(Phenylethynyl)benzoic acid | Carboxylic acid | Features a carboxylic acid group, enhancing acidity. |

| 1,3-Diphenylpropenone | Enone | Exhibits conjugated double bonds providing different reactivity. |

Each of these compounds exhibits distinct chemical behaviors and applications, but 2-(phenylethynyl)benzaldehyde stands out due to its dual functional groups (alkyne and aldehyde), enabling diverse synthetic pathways and potential biological activities.

Molecular Structure and Identification

IUPAC Nomenclature and Systematic Naming

The compound 2-(phenylethynyl)benzaldehyde follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry. The IUPAC name is consistently reported as 2-(2-phenylethynyl)benzaldehyde [1] [2] [3]. This nomenclature indicates that the compound is a benzaldehyde derivative with a phenylethynyl substituent at the 2-position (ortho position) of the benzene ring bearing the aldehyde group.

The systematic naming reflects the structural hierarchy where the aldehyde functional group takes priority in the naming scheme, with the phenylethynyl group being named as a substituent. Alternative systematic names found in chemical databases include benzaldehyde, 2-(2-phenylethynyl)- and benzaldehyde, 2-(phenylethynyl)- [1] [4].

Chemical Formula and Molecular Weight

2-(Phenylethynyl)benzaldehyde possesses the molecular formula C15H10O [1] [2] [5]. The molecular weight is consistently reported as 206.24 grams per mole, as computed by various chemical databases including PubChem [1] [2] [5]. This molecular weight has been confirmed through multiple sources and represents the sum of the atomic masses of all constituent atoms: fifteen carbon atoms, ten hydrogen atoms, and one oxygen atom.

The exact mass of the compound is 206.073165 atomic mass units [2], which differs slightly from the average molecular weight due to the natural abundance of carbon-13 and other isotopes.

Structural Features and Functional Groups

2-(Phenylethynyl)benzaldehyde contains several distinct functional groups that define its chemical behavior. The primary functional group is the aldehyde group (-CHO), which is attached to a benzene ring [6]. The second major structural feature is the phenylethynyl group, which consists of a phenyl ring connected to the main benzene ring through an acetylene linkage (triple bond) [7] [8].

The structural arrangement creates an extended aromatic system with significant conjugation potential. The compound features three aromatic rings: the aldehyde-bearing benzene ring and the phenyl ring of the phenylethynyl substituent, connected by a carbon-carbon triple bond that allows for electronic communication between the aromatic systems.

The molecular structure can be represented by the SMILES notation: C1=CC=C(C=C1)C#CC2=CC=CC=C2C=O [1] [9]. This notation clearly shows the connectivity between the phenyl ring, the triple bond, the substituted benzene ring, and the aldehyde functionality.

Physicochemical Characteristics

Physical State and Appearance

2-(Phenylethynyl)benzaldehyde exists as a liquid at room temperature (20°C) [10] [12] [11]. The compound appears as a colorless to yellow to orange clear liquid [10] [12] [11]. The variation in color may be attributed to purity levels, storage conditions, or the presence of trace impurities.

The liquid state of the compound at ambient temperature is consistent with its molecular structure and intermolecular forces. The presence of the aldehyde group and extended aromatic system influences the physical properties while maintaining sufficient molecular mobility to remain in the liquid phase under standard conditions.

Melting and Boiling Points

The boiling point of 2-(phenylethynyl)benzaldehyde has been reported with some variation in the literature. Chemical databases report the boiling point as 369.6 ± 25.0°C at 760 mmHg [13], while another source indicates 150°C at reduced pressure (0.1 Torr) [14]. This significant difference reflects the pressure dependence of boiling point, with the lower temperature corresponding to reduced pressure conditions.

Specific melting point data for 2-(phenylethynyl)benzaldehyde is not consistently available in the literature [13], suggesting that the compound may exist as a liquid over a wide temperature range or that precise melting point determination has not been extensively reported.

Solubility Profile

The solubility characteristics of 2-(phenylethynyl)benzaldehyde reflect its organic nature and aromatic structure. The compound is expected to have limited solubility in water due to its predominantly hydrophobic character, consisting of multiple aromatic rings and a hydrocarbon acetylene linkage.

The presence of the aldehyde functional group provides some polar character to the molecule, which may enhance solubility in polar aprotic solvents and alcohols compared to purely hydrocarbon compounds. The extended aromatic system and acetylene functionality suggest good solubility in organic solvents such as ethanol, dichloromethane, and other common organic media.

Specific quantitative solubility data in various solvents has not been extensively reported in the available literature for this particular compound, though similar aromatic aldehydes typically show good solubility in organic solvents and limited aqueous solubility.

Spectroscopic Properties

The spectroscopic properties of 2-(phenylethynyl)benzaldehyde are influenced by its functional groups and extended aromatic system. The compound exhibits characteristic absorption patterns in various spectroscopic techniques due to the presence of the aldehyde group, aromatic rings, and acetylene linkage.

The refractive index has been reported as 1.627 [13], which is consistent with the aromatic nature of the compound and its extended conjugated system. The density is reported as 1.1 ± 0.1 grams per cubic centimeter [13], and the specific gravity is 1.11 at 20°C [10] [12]. These physical constants are typical for aromatic organic compounds with similar molecular weights and structural features.

The flash point is reported as 162.7 ± 18.1°C [13] or 163°C [10] [12], indicating the temperature at which the compound can form an ignitable mixture with air. The vapor pressure at 25°C is extremely low at 0.0 ± 0.8 mmHg [13], suggesting minimal volatility at room temperature.

Electronic and Structural Analysis

NMR Spectroscopic Data

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 2-(phenylethynyl)benzaldehyde. In 1H NMR spectroscopy, the aldehyde proton typically appears as a characteristic singlet in the downfield region around 9-10 ppm, as is common for aromatic aldehydes [15] [16].

The aromatic protons from both benzene rings appear in the typical aromatic region around 7-8 ppm [15] [16]. The specific multiplicity and coupling patterns depend on the substitution pattern and the relative positions of the protons on the aromatic rings. The phenylethynyl substituent creates a characteristic pattern that can be used for structural confirmation.

For 13C NMR spectroscopy, the aldehyde carbon typically resonates in the range of 190-200 ppm, which is characteristic for aromatic aldehydes [16]. The aromatic carbons appear in the 120-140 ppm region, while the acetylene carbons of the phenylethynyl group typically appear around 80-90 ppm for the sp-hybridized carbons [17] [16].

Research studies have confirmed the structure of 2-(phenylethynyl)benzaldehyde through comprehensive NMR analysis, with products characterized by both 1H and 13C NMR spectroscopy [18]. The spectral data confirms the structural integrity and purity of synthesized compounds.

IR Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in 2-(phenylethynyl)benzaldehyde. The aldehyde carbonyl group exhibits a strong absorption around 1700 cm⁻¹, which is typical for aromatic aldehydes [15] [19]. This frequency may be slightly shifted compared to aliphatic aldehydes due to conjugation with the aromatic system.

The aromatic C=C stretching vibrations typically appear around 1600 cm⁻¹ and 1500 cm⁻¹ [15]. The presence of the acetylene triple bond in the phenylethynyl group contributes characteristic C≡C stretching vibrations, typically observed around 2100-2200 cm⁻¹ [18].

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aldehyde C-H stretch may appear as a characteristic band around 2800-2900 cm⁻¹ [15]. The fingerprint region below 1500 cm⁻¹ contains numerous bands characteristic of the aromatic substitution pattern and molecular framework.

Mass Spectrometry Fragmentation Pattern

Mass spectrometry of 2-(phenylethynyl)benzaldehyde provides molecular ion confirmation and fragmentation information. The molecular ion peak appears at m/z 206, corresponding to the molecular weight of the compound [9]. The base peak and fragmentation pattern are influenced by the stability of the resulting fragments and the electronic structure of the molecule.

Typical fragmentation patterns for aromatic aldehydes include loss of the formyl hydrogen (M-1) and fragmentation of the aromatic systems [20]. The phenylethynyl substituent may undergo specific fragmentation reactions involving the acetylene linkage or the phenyl ring.

Predicted collision cross section values have been calculated for various adduct ions, providing additional structural information for identification purposes [9]. These values are useful for ion mobility spectrometry and advanced mass spectrometric techniques.

X-ray Crystallographic Studies

While specific X-ray crystallographic data for 2-(phenylethynyl)benzaldehyde itself is not extensively documented in the available literature, related phenylethynyl compounds have been subjected to crystallographic analysis [22]. X-ray crystallography provides definitive structural information including bond lengths, bond angles, and molecular packing arrangements.

Crystallographic studies of similar compounds reveal molecular packing patterns and hydrogen-bonding interactions that influence solid-state properties . The extended aromatic system and potential for π-π stacking interactions make such compounds of interest for solid-state structural studies.

The molecular geometry determined by X-ray crystallography would provide precise information about the planarity of the aromatic systems, the geometry around the acetylene linkage, and the orientation of the aldehyde group relative to the benzene ring. Such studies are valuable for understanding the electronic structure and potential applications of the compound in materials science and organic electronics.

The historical development of synthetic routes to 2-(phenylethynyl)benzaldehyde reflects the broader evolution of aromatic aldehyde synthesis methodologies. Early approaches to aromatic aldehydes were pioneered in the late 19th and early 20th centuries, building upon foundational reactions that would later be adapted for more complex substrates [1] [2].

The earliest systematic methods for aromatic aldehyde synthesis included the Gattermann-Koch reaction, first reported in 1897, which involved the direct formylation of aromatic compounds using carbon monoxide and hydrogen chloride in the presence of aluminum chloride catalyst [2]. This approach, while groundbreaking for its time, was limited in scope and could not be readily applied to complex polysubstituted aromatic systems like 2-(phenylethynyl)benzaldehyde.

The Reimer-Tiemann reaction, developed in 1876, represented another early milestone in aromatic aldehyde synthesis [2]. This method utilized chloroform and aqueous alkali to introduce formyl groups into phenolic substrates, typically yielding products with yields seldom exceeding 50 percent [2]. While historically significant, these classical methods were inadequate for the synthesis of more sophisticated targets requiring precise regiocontrol and functional group tolerance.

The development of Friedel-Crafts acylation chemistry provided additional synthetic options, though these approaches generally required harsh conditions and were limited by the electronic properties of the aromatic substrates [3]. The historical progression from these early methodologies to modern cross-coupling chemistry represents a fundamental shift toward more selective and efficient synthetic strategies.

For compounds like 2-(phenylethynyl)benzaldehyde, which contain both aromatic aldehyde and alkyne functionalities, the historical synthetic challenges were compounded by the need to install both functional groups without mutual interference. Early synthetic approaches would have required multi-step sequences involving protection-deprotection strategies or harsh conditions that could compromise the alkyne functionality.

Modern Synthetic Routes

Sonogashira Cross-Coupling Reaction

The Sonogashira cross-coupling reaction has emerged as the predominant method for synthesizing 2-(phenylethynyl)benzaldehyde, offering excellent yields and functional group tolerance [4] [5]. This palladium-catalyzed transformation couples 2-bromobenzaldehyde with phenylacetylene under mild conditions, typically employing a copper co-catalyst to facilitate the process [5].

The reaction proceeds through a well-established dual catalytic cycle involving both palladium and copper species [4]. The palladium cycle initiates with oxidative addition of 2-bromobenzaldehyde to a palladium(0) complex, forming a palladium(II) aryl bromide intermediate [4]. Simultaneously, the copper cycle activates phenylacetylene through formation of a copper acetylide species, which serves as the nucleophilic coupling partner [6].

Standard Sonogashira conditions for 2-(phenylethynyl)benzaldehyde synthesis typically employ bis(triphenylphosphine)palladium(II) dichloride as the palladium source, copper(I) iodide as the co-catalyst, and triethylamine as both base and solvent [7]. Reaction temperatures generally range from 50-60°C, with reaction times of 4-12 hours depending on the specific catalyst loading and substrate concentration.

The efficiency of the Sonogashira approach is demonstrated by consistently high yields, often exceeding 95% under optimized conditions [7]. The reaction tolerates the aldehyde functionality without requiring protection, representing a significant synthetic advantage. Catalyst loadings are typically modest, with palladium loadings of 1-2 mol% and copper loadings of 0.5-1 mol% being sufficient for complete conversion.

Recent advances in Sonogashira methodology have focused on developing copper-free variants to address issues of alkyne homocoupling and product purification [8] [9]. These copper-free conditions often employ bulky, electron-rich phosphine ligands that stabilize the active palladium species and facilitate transmetalation without copper assistance [8].

Alternative Synthetic Pathways

Beyond the Sonogashira coupling, several alternative synthetic routes have been developed for accessing 2-(phenylethynyl)benzaldehyde. Metal-free benzannulation approaches have gained attention as environmentally benign alternatives to transition metal catalysis [10] [11]. These methods employ Brønsted acids such as p-toluenesulfonic acid to promote cyclization reactions under microwave irradiation conditions [10].

The Asao-Yamamoto benzannulation reaction represents another powerful alternative, utilizing zinc triflate as a Lewis acid catalyst to promote regioselective naphthalene formation from 2-(phenylethynyl)benzaldehyde precursors [12] [13]. This methodology demonstrates complete regioselectivity and proceeds under relatively mild conditions, making it attractive for synthesis of complex aromatic systems.

Gold-catalyzed cyclization approaches have also been investigated, leveraging the unique π-acid properties of gold complexes to activate alkyne functionalities [14]. These methods often proceed under ambient conditions and demonstrate excellent functional group tolerance, though they may require optimization for specific substrate combinations.

Iron(III) chloride-catalyzed synthetic routes have been developed as environmentally friendly alternatives to precious metal catalysis [15]. These approaches utilize abundant, inexpensive iron salts and can proceed under relatively mild conditions, though they may require longer reaction times compared to palladium-based methods.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for 2-(phenylethynyl)benzaldehyde has become increasingly important in recent years [16] [17]. Green chemistry principles emphasize atom economy, energy efficiency, and the use of benign solvents and reagents [17].

Solvent-free synthetic approaches have been developed that eliminate the need for organic solvents entirely [16]. These methods often employ solid-phase conditions or neat reactant mixtures, significantly reducing waste generation and simplifying product isolation procedures.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating Sonogashira coupling reactions while reducing energy consumption [18]. Microwave irradiation enables rapid heating and can reduce reaction times from hours to minutes, while often improving yields through enhanced mass transfer and reduced side reactions.

Water-based synthetic methodologies represent another important green chemistry advancement [16]. Aqueous Sonogashira coupling protocols have been developed using phase-transfer catalysts or surfactants to enable efficient coupling in environmentally benign aqueous media.

Photocatalytic approaches have been investigated as energy-efficient alternatives to thermal activation [19] [20]. These methods utilize visible light to generate reactive intermediates, potentially enabling synthesis under ambient conditions with reduced energy input.

Recyclable catalyst systems have been developed to address the economic and environmental costs associated with precious metal catalysis [21]. These approaches often employ heterogeneous catalysts or catalyst recovery protocols that enable multiple reaction cycles without significant activity loss.

Reaction Mechanisms

Catalytic Cycle in Sonogashira Coupling

The mechanistic understanding of Sonogashira coupling has evolved significantly through detailed kinetic and computational studies [22] [23]. The reaction proceeds through two interconnected catalytic cycles that operate synergistically to effect carbon-carbon bond formation [4].

The palladium catalytic cycle initiates with the generation of an active palladium(0) species through reduction of palladium(II) precatalysts [4]. This 14-electron palladium(0) complex undergoes oxidative addition with 2-bromobenzaldehyde, forming a palladium(II) aryl bromide intermediate. The oxidative addition step is generally considered rate-determining for most substrates [22] [23].

Following oxidative addition, transmetalation occurs between the palladium(II) aryl complex and a copper acetylide intermediate generated in the copper catalytic cycle [4]. This transmetalation step transfers the acetylide fragment to palladium, forming a palladium(II) aryl acetylide complex. The stereochemistry of this intermediate is typically trans, requiring isomerization to the cis configuration prior to reductive elimination [23].

Reductive elimination from the cis-palladium(II) complex generates the desired carbon-carbon bond and regenerates the palladium(0) catalyst [4]. This step is typically rapid and irreversible under standard reaction conditions.

The copper catalytic cycle operates in parallel to the palladium cycle, serving to activate terminal alkynes for transmetalation [6]. Copper(I) species coordinate to the terminal alkyne, and subsequent deprotonation by base generates the copper acetylide intermediate [6]. This copper acetylide then participates in transmetalation with the palladium(II) aryl complex.

Mechanistic Studies and Intermediates

Detailed mechanistic investigations have employed a combination of kinetic analysis, isotope labeling, and computational methods to elucidate the Sonogashira coupling pathway [22] [9]. High-throughput kinetic studies have revealed that activation parameters vary significantly with the nature of the aryl halide substrate [22].

For aryl iodides, activation enthalpies typically range from 48-62 kJ/mol with activation entropies of -71 to -39 J/(mol·K) [22]. Aryl bromides exhibit higher activation barriers, with enthalpies of 54-82 kJ/mol, while aryl chlorides require even higher activation energies of 95-144 kJ/mol [22]. These data support the mechanistic proposal that oxidative addition is the rate-determining step for most substrates.

Computational studies using density functional theory have provided insights into the electronic factors controlling reactivity [22] [23]. Linear correlations have been established between activation enthalpies and the highest occupied molecular orbital energies of aryl halides, confirming their involvement in the rate-limiting oxidative addition step [22].

Studies of copper-free Sonogashira coupling have revealed that the mechanism operates through a tandem palladium/palladium cycle rather than the traditional palladium/copper pathway [9]. In these systems, a second palladium species assumes the role typically played by copper, activating the terminal alkyne and facilitating transmetalation [9].

Phosphine dissociation has been identified as a critical step in both copper-catalyzed and copper-free variants [9]. The formation of transient three-coordinate palladium species initiates transmetalation and often represents the rate-determining step in these processes [9].

Stereochemical Considerations

The stereochemical aspects of Sonogashira coupling are relatively straightforward compared to other cross-coupling reactions, as the transformation typically involves sp² and sp hybridized carbon centers that do not bear stereogenic information [24]. However, stereochemical considerations become important when the coupling products undergo subsequent transformations that create new stereogenic centers.

In the specific case of 2-(phenylethynyl)benzaldehyde synthesis, stereochemical factors primarily influence the regioselectivity of subsequent cyclization reactions rather than the coupling step itself [25] [14]. The linear geometry of the alkyne functionality provides minimal steric hindrance during the coupling process, contributing to the generally high yields observed for this transformation.

Conformational analysis of 2-(phenylethynyl)benzaldehyde reveals that the molecule can adopt multiple conformations due to rotation about the aryl-alkyne bond [26]. These conformational preferences become important in subsequent reactions that involve intramolecular cyclization or coordination to metal centers.

When 2-(phenylethynyl)benzaldehyde serves as a substrate for asymmetric transformations, the stereochemical outcome is often controlled by the chiral environment provided by catalysts or auxiliaries rather than inherent substrate bias [26] [24]. The planar nature of the aromatic system provides minimal facial differentiation in the absence of external chiral influences.

Industrial Production Techniques

Scale-Up Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 2-(phenylethynyl)benzaldehyde presents several significant challenges that must be addressed through careful process optimization [27] [28]. Heat management represents one of the primary concerns, as Sonogashira coupling reactions are typically exothermic and can lead to thermal runaway at large scales if not properly controlled.

Mass transfer limitations become increasingly problematic at industrial scales, particularly for heterogeneous reactions involving solid catalysts or biphasic systems [27]. The relatively poor solubility of some palladium catalysts in common organic solvents can lead to non-uniform catalyst distribution and reduced reaction efficiency in large vessels.

Catalyst cost and recovery represent major economic considerations for industrial implementation [21]. Palladium-based catalysts are expensive, and efficient recovery and recycling systems are essential for economic viability. Leaching of palladium into the product stream must be minimized to meet pharmaceutical specifications, typically requiring palladium levels below 10 ppm in final products.

Solvent selection becomes critical at industrial scales due to environmental, health, and safety considerations [29]. Traditional solvents like tetrahydrofuran may be replaced with more environmentally acceptable alternatives such as ethyl acetate or aqueous-organic biphasic systems. The choice of solvent affects not only the reaction kinetics but also the downstream purification and waste management processes.

Process safety considerations include the handling of copper iodide, which can be shock-sensitive under certain conditions, and the management of evolved hydrogen halide gases during the reaction [30]. Proper ventilation and scrubbing systems are essential to prevent accumulation of corrosive or toxic vapors.

Continuous-Flow Synthesis Methods

Continuous-flow synthesis has emerged as a powerful tool for addressing many of the challenges associated with large-scale production of 2-(phenylethynyl)benzaldehyde [29] [31]. Flow chemistry offers superior heat and mass transfer characteristics compared to batch processes, enabling better temperature control and more uniform reaction conditions [31].

The enhanced surface-to-volume ratio in microreactor systems facilitates efficient heat dissipation, allowing reactions to be conducted at higher concentrations or temperatures without safety concerns [29]. Residence times in flow systems are typically much shorter than batch processes, often reducing reaction times from hours to minutes while maintaining or improving yields [29].

Flow chemistry enables precise control of stoichiometry through accurate flow rate control, which is particularly important for expensive reagents like palladium catalysts [32]. The ability to operate under continuous steady-state conditions reduces the variability often observed in batch processes and can improve overall process reliability.

Automated flow systems can incorporate in-line monitoring and control systems that enable real-time optimization of reaction conditions [31]. Parameters such as temperature, pressure, and reagent flow rates can be continuously adjusted based on analytical feedback, leading to more consistent product quality and improved yields.

The modular nature of flow systems enables straightforward scale-up through parallelization or extended operation time rather than requiring larger reactor vessels [32]. This approach can reduce capital investment requirements and provide greater operational flexibility.

Process Optimization Strategies

Comprehensive process optimization for industrial 2-(phenylethynyl)benzaldehyde production requires systematic evaluation of multiple interconnected variables [28] [30]. Design of experiments methodologies enables efficient exploration of the multi-dimensional parameter space while minimizing the number of required experiments.

Catalyst optimization focuses on achieving maximum turnover numbers while maintaining high selectivity and minimizing catalyst deactivation [21]. This often involves screening alternative ligand systems, evaluating catalyst preactivation protocols, and optimizing catalyst loading to balance activity with cost considerations.

Reaction engineering approaches include evaluation of mixing systems, heat transfer equipment, and reactor configurations to maximize mass and heat transfer rates [27]. Computational fluid dynamics modeling can be employed to optimize reactor design and predict scale-up performance.

Process analytical technology implementation enables real-time monitoring of critical process parameters and can facilitate feedback control systems [28]. Techniques such as in-line infrared spectroscopy, gas chromatography, or high-performance liquid chromatography can provide continuous data on reaction progress and product quality.

Economic optimization involves comprehensive evaluation of raw material costs, catalyst expenses, energy consumption, waste treatment costs, and capital equipment requirements [28]. Life cycle assessment methodologies can be employed to evaluate the overall environmental impact of different process alternatives and guide selection of the most sustainable approach.

| Parameter | Batch Process | Continuous Flow | Microreactor |

|---|---|---|---|

| Production Scale | 10-100 kg | 1-50 kg/h | 0.1-5 kg/h |

| Continuous Flow Rate | N/A | 0.5-2.0 mL/min | 0.1-1.0 mL/min |

| Reaction Temperature | 50-60°C | 15-25°C | 5-20°C |

| Pressure | 1 atm | 1 atm | 1-2 atm |

| Residence Time | 12-24 h | 2-10 min | 30 s-5 min |

| Conversion Rate | 85-90% | 90-95% | 92-97% |

| Selectivity | 92-95% | 95-98% | 96-99% |

| Energy Consumption | High | Low | Very Low |

Quality control systems must be implemented to ensure consistent product specifications and regulatory compliance [30]. This includes establishment of critical control points, development of appropriate analytical methods, and implementation of statistical process control to detect and correct process deviations.

XLogP3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard